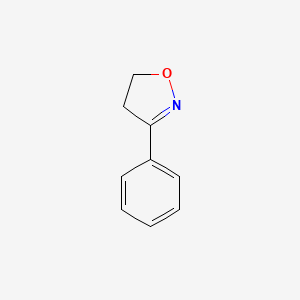

3-Phenyl-2-isoxazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFPAGCSDWQXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357012 | |

| Record name | Isoxazole, 4,5-dihydro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14397-33-2 | |

| Record name | Isoxazole, 4,5-dihydro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3 Phenyl 2 Isoxazoline and Its Diverse Derivatives

Mechanistic Investigations of [3+2] Cycloaddition Reactions

The most prevalent and powerful method for constructing the 2-isoxazoline ring is the 1,3-dipolar cycloaddition, a type of [3+2] cycloaddition reaction. This reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, to form a five-membered ring. nih.gov For the synthesis of 3-phenyl-2-isoxazoline, this involves the reaction of benzonitrile (B105546) oxide as the 1,3-dipole with an alkene. A related pathway utilizes nitrones as 1,3-dipoles. These cycloadditions are typically concerted pericyclic reactions, and their outcomes are governed by the principles of frontier molecular orbital (FMO) theory. nih.govwikipedia.org

Nitrile Oxide-Alkene Cycloadditions for Isoxazoline (B3343090) Formation

The reaction between a nitrile oxide and an alkene is a cornerstone of isoxazoline synthesis. researchgate.net This Huisgen 1,3-dipolar cycloaddition provides direct access to the 2-isoxazoline ring system with the concomitant formation of new C-C and C-O bonds. chem-station.com To synthesize the target compound, benzonitrile oxide is reacted with a suitable alkene. The high reactivity and instability of most nitrile oxides necessitate their generation in the reaction mixture itself. chem-station.com

Benzonitrile oxide, the key 1,3-dipole for synthesizing this compound, is highly reactive and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides). chem-station.com Consequently, it is almost always generated in situ from stable precursors. youtube.com The most common precursor is benzaldoxime, which can be oxidized using a variety of reagents. Another classical approach involves the dehydrohalogenation of benzohydroximoyl halides.

Several modern, often milder and more environmentally friendly, methods have been developed for this purpose. tandfonline.com Oxidation of aldoximes can be achieved with reagents such as Chloramine-T, tert-butyl hypoiodite (t-BuOI), or a combination of sodium chloride (NaCl) and Oxone. nih.govorganic-chemistry.orgresearchgate.net The NaCl/Oxone system is considered a green protocol, as it is low-cost, uses non-toxic reagents, and does not generate organic byproducts from the oxidant. acs.org Mechanochemical methods, such as ball-milling, have also been employed to facilitate the reaction between aldoximes and alkenes in the presence of oxidants like Oxone, offering a solvent-free route to isoxazolines. tandfonline.com

| Precursor | Reagent(s) | Key Features |

| Benzaldoxime | NaCl, Oxone, Na2CO3 | Green, efficient, broad substrate scope, can be performed solvent-free via ball-milling. tandfonline.comnih.gov |

| Benzaldoxime | tert-Butyl hypoiodite (t-BuOI) | Mild conditions, tolerates various functional groups. The reagent is generated in situ from t-BuOCl and NaI. organic-chemistry.org |

| Benzaldoxime | Chloramine-T | Catalytic dehydrogenation agent for generating nitrile oxides. researchgate.net |

| Benzohydroximoyl Chloride | Triethylamine (Et3N) | Classic dehydrohalogenation method. researchgate.net |

| Benzaldehyde, Hydroxylamine, Alkene | NaCl, Oxone | A three-component reaction that forms the oxime in situ before oxidation and cycloaddition. nih.gov |

The cycloaddition of benzonitrile oxide to an unsymmetrically substituted alkene can result in two possible regioisomers: the 3,5-disubstituted product or the 3,4-disubstituted product. The regioselectivity of this reaction is primarily dictated by electronic factors, which can be rationalized by FMO theory. mdpi.com The reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. Generally, for electron-rich alkenes, the dominant interaction is between the alkene HOMO and the nitrile oxide LUMO, leading to the 5-substituted isoxazoline. wikipedia.org Conversely, with electron-poor alkenes, the interaction between the nitrile oxide HOMO and the alkene LUMO is more significant, favoring the 4-substituted regioisomer. wikipedia.org Steric effects can also influence the outcome, particularly with bulky substituents on either reactant. mdpi.com

Diastereochemical control is crucial when the cycloaddition creates new stereocenters. When benzonitrile oxide reacts with a chiral alkene, the facial selectivity of the approach of the dipole to the double bond determines the diastereomeric ratio of the products. High diastereoselectivity can be achieved by using chiral auxiliaries on the alkene or by employing directing groups. chem-station.com For instance, the reaction of nitrile oxides with allylic alcohols can proceed with high diastereoselectivity, where hydrogen bonding between the alcohol and the nitrile oxide oxygen atom in the transition state directs the cycloaddition to one face of the double bond. chem-station.comacs.org

Key Factors Controlling Selectivity:

Regioselectivity: Primarily governed by the FMO energy gaps (HOMO-LUMO interactions) between the nitrile oxide and the alkene. mdpi.com Steric hindrance can override electronic preferences in some cases. mdpi.com

Diastereoselectivity: Achieved through substrate control, using chiral alkenes, chiral auxiliaries, or directing groups (e.g., hydroxyl groups) that influence the transition state geometry. chem-station.com

The development of catalytic enantioselective [3+2] cycloadditions represents a significant advance in isoxazoline synthesis, enabling access to chiral, non-racemic products. This is typically achieved by using a chiral catalyst, such as a Lewis acid or a transition metal complex, to create a chiral environment around the reactants. The catalyst coordinates to the alkene (dipolarophile), lowering its LUMO energy and activating it for cycloaddition while simultaneously shielding one of its faces, thereby directing the incoming nitrile oxide to the other face.

Chiral Lewis acids, particularly those involving metals like magnesium, zinc, or copper complexed with chiral ligands, have been shown to effectively catalyze these reactions. For example, ab initio molecular orbital calculations have shown that magnesium-controlled 1,3-dipolar cycloaddition of nitrile oxides with allylic alcohols proceeds via a complex that reduces the HOMO-LUMO energy gap and controls the reaction's regiochemistry. mdpi.com Iridium-catalyzed intramolecular allylic substitution reactions have also been developed as an efficient method for the enantioselective synthesis of isoxazolines. rsc.org Organocatalysis, using chiral amines like imidazolidinones (MacMillan catalysts), has also emerged as a powerful strategy. nih.gov These catalysts form a chiral iminium ion with an α,β-unsaturated aldehyde, which then acts as the dipolarophile in the cycloaddition with a nitrone, offering good to excellent enantioselectivity. nih.gov

| Catalyst System | Alkene Type | Observations | Yield | ee (%) |

| Chiral Dioxazaborocine Auxiliary | Methyl acrylate, Styrene | Asymmetric 1,3-dipolar cycloaddition with PhCNO. mdpi.com | N/A | N/A |

| Second-generation MacMillan catalyst | Arylpropionaldehydes | Organocatalytic 1,3-dipolar cycloaddition with nitrones. nih.gov | Good | Good to Excellent |

| Iridium-Phosphoramidite Complex | Hydroxyimino carbonates | Intramolecular allylic substitution reaction. rsc.org | High | High |

| Silver Oxide / Bifunctional Squaramide | Vinylogous isocyano esters | Synergistic catalysis for the synthesis of chiral oxazolines. nih.gov | Good | 60-95 |

Nitrone-Alkene Cycloadditions

An alternative [3+2] cycloaddition route utilizes nitrones as 1,3-dipoles. wikipedia.org The reaction of a C-phenyl nitrone with an alkene yields an isoxazolidine, the saturated analog of an isoxazoline. researchgate.net This method is highly valuable for producing 1,3-aminoalcohols after reductive N-O bond cleavage. wikipedia.org

The mechanism is a concerted, pericyclic process, and like the nitrile oxide cycloaddition, its regioselectivity is controlled by FMO interactions. wikipedia.org For electron-donating or aryl-substituted alkenes, the reaction is typically governed by the HOMO(alkene)-LUMO(nitrone) interaction, leading to the 5-substituted isoxazolidine. wikipedia.org For electron-deficient alkenes, the HOMO(nitrone)-LUMO(alkene) interaction dominates, favoring the 4-substituted product. wikipedia.org This reaction is stereospecific with respect to the alkene geometry. Using chiral nitrones, often derived from natural products like (-)-menthone, allows for the synthesis of enantiopure isoxazolidines with a high degree of stereocontrol. researchgate.net While this route does not directly yield this compound, the resulting isoxazolidine can be a precursor, or the reaction can be performed with an alkyne instead of an alkene to directly access the isoxazoline oxidation state. researchgate.net

Non-Cycloaddition Synthetic Routes

While [3+2] cycloadditions are dominant, several non-cycloaddition strategies have been developed for synthesizing the isoxazoline ring. These methods often rely on the intramolecular cyclization of functionalized linear precursors.

One innovative approach is the electrochemical synthesis of isoxazolines from aldoximes and electron-deficient alkenes. nih.gov This method avoids traditional oxidants and proceeds through a stepwise, radical-mediated mechanism rather than a concerted cycloaddition. It has been shown to be both regio- and diastereoselective. nih.gov

Another strategy involves a [4+1]-annulation of sulfur ylides with nitroalkenes, which, after subsequent functionalization steps, provides a modular and diastereoselective synthesis of 3,4,5-trisubstituted isoxazolines. chemistryviews.org A metal-free cascade reaction has also been reported, starting from the Csp³-H bond functionalization of methyl ketones with tert-butyl nitrite. This generates an acyl-nitrile oxide intermediate in situ, which then undergoes cycloaddition to an alkene, providing a novel entry to 3-acyl-Δ²-isoxazolines. organic-chemistry.org

Furthermore, the reductive cyclization of β-nitroenones using reagents like tin(II) chloride offers a pathway to 3,5-disubstituted isoxazoles. rsc.org The proposed mechanism involves a preliminary reductive Nef reaction of the nitroalkene to an oxime intermediate, which then undergoes intramolecular cyclization onto the carbonyl group, followed by dehydration to form the aromatic isoxazole (B147169) ring. rsc.org While this yields the fully unsaturated isoxazole, related intramolecular cyclizations of γ-hydroxy oximes or similar precursors can lead directly to the isoxazoline ring.

Cyclization Reactions of α,β-Unsaturated Ketones with Hydroxylamine Derivatives

One of the most fundamental and widely utilized methods for synthesizing 3-phenyl-2-isoxazolines is the reaction of α,β-unsaturated ketones, particularly chalcones, with hydroxylamine or its salts. ipl.orgnih.gov This reaction proceeds via a nucleophilic addition of hydroxylamine to the β-carbon of the enone system (a Michael addition), followed by an intramolecular cyclization and dehydration to yield the final 4,5-dihydroisoxazole (2-isoxazoline) ring. researchgate.netnih.gov

The classical approach involves heating a mixture of the substituted chalcone and hydroxylamine hydrochloride in an alkaline medium, such as potassium hydroxide or sodium hydroxide, with a solvent like ethanol. researchgate.netnih.gov The base is crucial for liberating the free hydroxylamine from its hydrochloride salt and for catalyzing the condensation.

Detailed research has explored the scope of this reaction with various substituted chalcones. The electronic nature and position of substituents on the aromatic rings of the chalcone can influence the reaction rate and yield.

Table 1: Synthesis of 3,5-Diaryl-2-isoxazolines from Chalcones and Hydroxylamine Hydrochloride

| Chalcone Precursor (Ar-CO-CH=CH-Ar') | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1,3-Diphenylprop-2-en-1-one | KOH, Ethanol, Reflux | Good | nih.gov |

| 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | NaOH, Ethanol, Heat | Moderate | nih.gov |

| 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | Alkaline Medium, Heat | 45-63 | researchgate.net |

Isomerization of O-Propargylic Hydroxylamines

A more recent and elegant approach to 2-isoxazolines involves the tandem rearrangement and cyclization of O-propargylic hydroxylamines. ias.ac.in This method offers milder reaction conditions compared to some traditional syntheses. The process is typically initiated by a base, such as potassium carbonate, in a solvent like methanol (B129727). ias.ac.innih.gov

The proposed mechanism commences with a base-mediated ipl.orgias.ac.in-sigmatropic rearrangement of the O-propargylic hydroxylamine to form an N-allenic hydroxylamine intermediate. This is followed by a rapid intramolecular cyclization (5-exo-trig) of the hydroxylamine onto the central carbon of the allene, and a final isomerization step to afford the thermodynamically stable 2-isoxazoline ring. ias.ac.in This strategy has been successfully applied to synthesize a variety of 5-substituted and 3,5-disubstituted 2-isoxazolines in good yields, typically ranging from 60% to 84%. ias.ac.in

Ring-Forming Reactions from Cyclopropane Precursors

Cyclopropane derivatives, particularly donor-acceptor cyclopropanes, serve as versatile three-carbon building blocks in organic synthesis. Their inherent ring strain can be harnessed to drive ring-opening reactions, providing access to various heterocyclic systems. The synthesis of isoxazoles from cyclopropyl oximes via ring-opening and intramolecular nucleophilic vinylic substitution has been reported. beilstein-journals.org

In this strategy, a 1-benzoyl-2-phenylcyclopropane can be envisioned as a precursor. The reaction with hydroxylamine, often promoted by a Lewis acid, would initiate a nucleophilic attack on the carbonyl group to form an oxime intermediate. The Lewis acid activates the carbonyl and polarizes the vicinal C-C bond of the cyclopropane ring. Subsequent acid-catalyzed ring-opening of the cyclopropane generates a stabilized carbocationic intermediate, which is then trapped intramolecularly by the oxime's oxygen atom. A final dehydration step yields the 3,5-diphenyl-2-isoxazoline. This pathway leverages the cyclopropane as a synthetic equivalent of a 1,3-dipole.

Conjugate Addition and Intramolecular Oxime Transfer Sequences

This strategy, also known as intramolecular oxa-Michael cyclization, provides an efficient route to 2-isoxazolines from α,β-unsaturated ketoximes. organic-chemistry.org The process begins with the formation of an oxime from an appropriate α,β-unsaturated ketone. In the presence of a base, the hydroxyl group of the oxime is deprotonated, forming an oximate anion.

This anion then acts as an intramolecular nucleophile, attacking the β-carbon of the conjugated system in a 5-exo-trig cyclization. This conjugate addition step forms a five-membered ring and generates an enolate intermediate, which is subsequently protonated upon workup to give the final 2-isoxazoline product. This method is particularly effective for synthesizing isoxazolines bearing a quaternary carbon center at the 5-position. organic-chemistry.org The reaction mechanism can be classified as an intramolecular nucleophilic cyclization involving an oxime. nih.gov

Derivatization from Pyrylium Salts

Pyrylium salts are highly reactive six-membered aromatic cations containing an oxygen heteroatom. Their high electrophilicity makes them excellent precursors for transformation into other heterocyclic systems via reaction with nucleophiles. mdpi.comresearchgate.net The reaction of 2,4,6-triarylpyrylium salts with hydroxylamine provides a direct route to certain 2-isoxazoline derivatives.

In a typical procedure, a 2,4,6-triarylpyrylium salt, such as 2,4,6-triphenylpyrylium fluoroborate, is treated with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide. The hydroxylamine attacks the C-2 position of the pyrylium ring, leading to a ring-opened intermediate. Subsequent intramolecular cyclization involving the oxime nitrogen and a ketone, followed by dehydration, yields a 4-acyl-3,5-diaryl-2-isoxazoline. For example, the reaction of 2,4,6-triphenylpyrylium fluoroborate with hydroxylamine affords 4-benzoyl-3,5-diphenyl-2-isoxazoline in high yield (76%).

Sustainable and Efficient Synthesis Protocols

In line with the principles of green chemistry, efforts have been directed towards developing more sustainable and efficient methods for synthesizing this compound and its analogues. These protocols aim to reduce reaction times, minimize energy consumption, and decrease the use of hazardous solvents and reagents.

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of 2-isoxazolines from α,β-unsaturated ketones (chalcones) and hydroxylamine is particularly amenable to this technology. chemrxiv.org Microwave irradiation can dramatically reduce reaction times from several hours under conventional heating to just a few minutes, often leading to cleaner reactions and improved product yields. chemrxiv.org

The process typically involves subjecting a mixture of the chalcone, hydroxylamine hydrochloride, and a base in a suitable solvent (often ethanol) to microwave irradiation. chemrxiv.org The rapid and uniform heating provided by microwaves enhances the rate of both the initial Michael addition and the subsequent cyclization and dehydration steps. This green approach offers significant advantages in terms of energy efficiency and throughput.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazolines from Chalcones

| Method | Reaction Time | Power/Temp. | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | 4 hours | Reflux | Moderate | nih.gov |

| Microwave Irradiation | 6-10 minutes | 300 W | High | chemrxiv.org |

Application of Ionic Liquids and Solvent-Free Conditions

In the pursuit of greener chemical processes, the use of ionic liquids and the development of solvent-free reaction conditions have emerged as powerful strategies to minimize the environmental impact of chemical synthesis. These approaches often lead to improved reaction efficiency, easier product isolation, and the potential for catalyst recycling.

Ionic liquids (ILs), which are salts with melting points below 100°C, offer a unique reaction environment due to their negligible vapor pressure, high thermal stability, and tunable polarity. researchgate.net In the synthesis of 3,5-diaryl-2-isoxazoline derivatives, 1-butyl-3-methylimidazolium bromide ([bmim]Br) has been successfully employed as both a solvent and a catalyst. researchgate.net This method involves the cyclization reaction of a chalcone with hydroxylamine hydrochloride in the ionic liquid medium, affording the desired isoxazoline derivatives in excellent yields and with reduced reaction times. researchgate.net A significant advantage of this protocol is the facile separation of the product and the ability to recycle and reuse the ionic liquid catalyst. researchgate.net

The reaction of various chalcones with hydroxylamine hydrochloride in [bmim]Br demonstrates the versatility of this method for synthesizing a range of 3,5-diaryl-2-isoxazoline derivatives. The ionic liquid not only acts as a recyclable reaction medium but also promotes the reaction, leading to high yields of the desired products.

| Entry | Ar | Ar' | Product | Yield (%) |

| 1 | C6H5 | C6H5 | 3,5-Diphenyl-2-isoxazoline | 92 |

| 2 | C6H5 | 4-CH3C6H4 | 3-Phenyl-5-(p-tolyl)-2-isoxazoline | 90 |

| 3 | C6H5 | 4-OCH3C6H4 | 5-(4-Methoxyphenyl)-3-phenyl-2-isoxazoline | 94 |

| 4 | C6H5 | 4-ClC6H4 | 5-(4-Chlorophenyl)-3-phenyl-2-isoxazoline | 91 |

| 5 | 4-CH3C6H4 | C6H5 | 3-(p-Tolyl)-5-phenyl-2-isoxazoline | 89 |

| 6 | 4-OCH3C6H4 | C6H5 | 3-(4-Methoxyphenyl)-5-phenyl-2-isoxazoline | 93 |

| 7 | 4-ClC6H4 | C6H5 | 3-(4-Chlorophenyl)-5-phenyl-2-isoxazoline | 88 |

Solvent-free synthesis, often facilitated by mechanochemistry (ball-milling), represents another significant advancement in green chemistry. rsc.orgresearchgate.net This technique involves conducting chemical reactions in the absence of a solvent, which minimizes waste and can lead to the formation of novel products. Mechanochemical methods have shown promise in improving the efficiency of reactions, such as the synthesis of an isoxazoline derivative from methyl acrylate and 4-methoxybenzaldehyde, with an efficiency of approximately 42%. isef.net These solvent-free approaches are not only environmentally benign but also offer simplified work-up procedures. rsc.org

Metal-Free Catalysis in Isoxazoline Synthesis

The development of metal-free catalytic systems for the synthesis of isoxazolines is a significant step towards more sustainable and cost-effective chemical manufacturing, as it avoids the use of often toxic and expensive metal catalysts. nih.gov A variety of organocatalysts and reagents have been successfully employed to promote the formation of the isoxazoline ring.

One notable metal-free approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the regioselective synthesis of 3,5-disubstituted isoxazolines from aldoximes. rsc.org This method is efficient and tolerates a range of functional groups, including unprotected phenolic hydroxyl groups. rsc.org The reaction proceeds via a 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkenes. researchgate.net

The DBU-promoted synthesis provides a versatile and metal-free route to a variety of 3,5-disubstituted isoxazolines with good to excellent yields. The reaction accommodates various substituents on both the aldoxime and the alkene.

| Entry | R | R' | Product | Yield (%) |

| 1 | 4-HOC6H4 | C6H5 | 4-(5-Phenylisoxazolin-3-yl)phenol | 85 |

| 2 | C6H5 | C6H5 | 3,5-Diphenylisoxazoline | 82 |

| 3 | 4-CH3C6H4 | C6H5 | 5-Phenyl-3-(p-tolyl)isoxazoline | 88 |

| 4 | 4-ClC6H4 | C6H5 | 3-(4-Chlorophenyl)-5-phenylisoxazoline | 78 |

| 5 | C6H5 | COOCH3 | Methyl 3-phenylisoxazoline-5-carboxylate | 75 |

Another effective metal-free strategy involves the use of N-bromosuccinimide (NBS) for the synthesis of functionalized 2-isoxazolines. An NBS-mediated oxidation of a hydroxylaminoalkyl furan intermediate, followed by cyclization, affords the corresponding isoxazoline. nih.gov This protocol has been successfully applied to the asymmetric synthesis of 3,5-disubstituted isoxazolines. nih.gov

Furthermore, one-pot metal-free procedures have been developed for the synthesis of isoxazolines directly from aldehydes. researchgate.netscispace.com These methods often involve the in situ generation of aldoximes, followed by their conversion to nitrile oxides and subsequent 1,3-dipolar cycloaddition with an alkene. scispace.com The use of ultrasound irradiation has also been explored as a green and efficient method to promote the synthesis of isoxazole-based molecules under metal-free conditions, often leading to shorter reaction times and higher yields. nih.govrsc.org Organocatalysis, for instance using itaconic acid, has been shown to be effective in the ultrasound-assisted synthesis of isoxazole derivatives. nih.gov

Comprehensive Spectroscopic and Structural Characterization of 3 Phenyl 2 Isoxazoline Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-phenyl-2-isoxazoline derivatives. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be determined.

¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of protons in a molecule. In 3,5-disubstituted isoxazolines, the protons on the heterocyclic ring exhibit characteristic chemical shifts and coupling patterns that are diagnostic for their specific regio-isomer.

The protons of the isoxazoline (B3343090) ring typically appear as a set of coupled signals. For instance, in a series of novel quinazolinone–isoxazoline hybrids, the methylene (B1212753) protons (H-4) and the methine proton (H-5) of the isoxazoline ring show specific splitting patterns that confirm the 3,5-disubstituted regiochemistry. mdpi.com The analysis of these spectra, often supported by 2D NMR techniques like COSY, definitively establishes the proton framework. mdpi.com

For example, in 4-allyl-5-(4-bromophenyl)-3-phenylisoxazole, the aromatic protons appear in the range of δ 7.38-7.71 ppm, while the protons of the allyl group and the isoxazoline ring are observed at higher fields. rsc.org The chemical shifts and coupling constants are highly sensitive to the nature of substituents on both the phenyl ring and the isoxazoline core.

Table 1: Representative ¹H NMR Data for this compound Analogues

| Compound | Solvent | Key Proton Signals (δ, ppm) and Multiplicity |

|---|---|---|

| 3,5-diphenylisoxazole | CDCl₃ | 7.81-7.91 (m, 4H, ArH), 7.43-7.53 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) rsc.org |

| 5-(4-chlorophenyl)-3-phenylisoxazole | CDCl₃ | 7.83-7.87 (m, 2H, ArH), 7.75-7.79 (m, 2H, ArH), 7.44-7.50 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H) rsc.org |

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the isoxazoline ring are particularly informative for confirming the structure.

In studies of quinazolinone-isoxazoline hybrids, the signals for the C-3, C-4, and C-5 carbons of the isoxazoline ring were unambiguously assigned, confirming the regioselectivity of the synthesis. mdpi.com The chemical shifts for aromatic carbons typically appear between 110–135 ppm, though substitutions can shift these values. tsijournals.com For instance, in 3-phenyl-5-(p-tolyl)isoxazole, the isoxazole (B147169) ring carbons (C3, C4, C5) and the phenyl and tolyl carbons are all distinctly resolved, with the methyl carbon of the tolyl group appearing upfield around 21.4 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for this compound Analogues

| Compound | Solvent | Key Carbon Signals (δ, ppm) |

|---|---|---|

| 3,5-diphenylisoxazole | CDCl₃ | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 rsc.org |

| 5-(4-bromophenyl)-3-phenylisoxazole | CDCl₃ | 169.2, 163.0, 132.2, 130.1, 128.9, 128.8, 127.2, 126.8, 126.3, 124.5, 97.8 rsc.org |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound analogues, key vibrational bands confirm the presence of the isoxazoline ring and the phenyl substituent.

Characteristic absorption bands include the C=N stretching vibration, typically observed in the range of 1600-1670 cm⁻¹. sciensage.info The N-O and C-O stretching vibrations of the isoxazoline ring are also diagnostic, appearing at approximately 1153 cm⁻¹ (N-O) and 1068 cm⁻¹ (C-O), respectively. rjpbcs.com Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. vscht.cz The presence of these specific bands provides strong evidence for the formation of the target isoxazoline structure.

Table 3: Characteristic FT-IR Absorption Bands for Isoxazoline Analogues

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3002 - 3053 | rsc.orgrjpbcs.com |

| Aliphatic C-H Stretch | 2880 - 2928 | rsc.orgrjpbcs.com |

| C=N Stretch (Isoxazoline Ring) | ~1666 | sciensage.info |

| C=C Stretch (Aromatic Ring) | 1585 - 1600 | vscht.cz |

| C-O-N Stretch | ~1361 | sciensage.info |

| C-N Stretch (Isoxazoline Ring) | ~1267 | rjpbcs.com |

| N-O Stretch (Isoxazoline Ring) | ~1153 | rjpbcs.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. In the analysis of this compound derivatives, the molecular ion peak (M⁺ or [M+H]⁺) is typically observed, confirming the molecular formula. rsc.orgresearchgate.net

The fragmentation of the isoxazoline ring is often characteristic. Under electron impact (EI) or other ionization methods, the isoxazoline ring can undergo cleavage to produce diagnostic fragment ions. rsc.org Common fragmentation pathways for heterocyclic systems involve the loss of small, stable molecules or radicals. For amines, α-cleavage is a predominant fragmentation mode, where the largest alkyl group is preferentially lost. miamioh.edu While specific fragmentation patterns for this compound are detailed in specialized literature, general principles suggest that cleavage of the N-O bond and fragmentation of the ring are likely initial steps. The phenyl group itself can give rise to characteristic ions at m/z 77 (phenyl cation). sapub.org

For example, the mass spectrum of 4-allyl-3-phenyl-5-(thiophen-2-yl)isoxazole shows fragment ions at m/z 77, 111, 156, and 248, in addition to the molecular ion. rsc.org

X-ray Crystallography for Absolute Configuration and Regiochemical Proof

Single-crystal X-ray diffraction provides the most definitive structural proof, yielding precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For complex molecules like substituted isoxazolines, X-ray crystallography is invaluable for confirming the regiochemistry of cycloaddition reactions and establishing the three-dimensional arrangement of atoms in the solid state. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Parameter Assessment

UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to study its photophysical properties. This compound and its analogues typically exhibit absorption bands in the UV region due to π-π* transitions within the phenyl group and the C=N chromophore of the isoxazoline ring.

The position of the maximum absorption wavelength (λ_max) is sensitive to the solvent polarity and the nature of substituents on the aromatic ring. biointerfaceresearch.com For example, in a study of 3-(4'-methylphenyl)-5-(furan) isoxazoline, absorption peaks were observed between 272 nm and 311 nm in DMSO, with the exact position depending on the concentration. sciensage.info Generally, aromatic systems show characteristic bands corresponding to transitions of the phenyl group. researchgate.net The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift in the λ_max, providing insight into the electronic structure of the molecule.

Mechanistic and Transformational Chemistry of the 3 Phenyl 2 Isoxazoline Scaffold

Investigation of Thermal and Photochemical Reactivity

The behavior of 3-phenyl-2-isoxazoline under thermal and photochemical conditions has been a subject of significant interest, revealing complex reaction pathways initiated by the cleavage of the weak N-O bond.

The irradiation of 2-isoxazolines is known to induce N-O bond fission. nycu.edu.tw Upon exposure to light, the this compound scaffold can undergo homolytic cleavage of the N-O bond, generating a diradical intermediate. This highly reactive species can then follow several pathways, leading to ring-opened products. For instance, the irradiation of this compound has been reported to yield a ring-opened β-amino aldehyde and benzonitrile (B105546). nycu.edu.tw

Electron capture by the σ* lowest unoccupied molecular orbital (LUMO) of isoxazole (B147169) can also trigger the dissociation of the O-N bond, leading to the opening of the ring. nsf.gov Subsequent photodetachment of the resulting anion provides access to a neutral structure where the oxygen and nitrogen radical fragments interact through the remaining molecular framework and across the gap left by the dissociated bond. nsf.gov This process results in a complex manifold of diradical states. nsf.gov

Various metal carbonyls, such as molybdenum hexacarbonyl (Mo(CO)₆), have also been employed to mediate the ring-opening of isoxazolines under photochemical conditions. nycu.edu.tw

Table 1: Products from Photoinduced Reactions of this compound

| Product | Reaction Conditions | Reference |

|---|---|---|

| 4-Phenyl-2-oxazoline | Irradiation | nycu.edu.tw |

| β-Amino aldehyde | Irradiation | nycu.edu.tw |

Photochemical excitation of 2-isoxazolines can also lead to isomerization. One notable pathway is the conversion of this compound to its isomer, 4-phenyl-2-oxazoline, upon irradiation. nycu.edu.tw

Furthermore, certain substituted 2-isoxazolines can undergo a Norrish Type II photoelimination reaction. This process typically occurs in ketones with an accessible γ-hydrogen atom. In the context of isoxazolines, this reaction involves the abstraction of a hydrogen atom from the C5 position by an excited state of a ketone substituent, proceeding through a six-membered ring transition state. This is followed by cleavage to yield an enol form of an acetophenone (B1666503) derivative and a 3,5-diarylisoxazole. scispace.com For example, photolysis of 2-isoxazolines with a benzoyl group at the C4 position results in the formation of 3,5-diarylisoxazoles in good yields. scispace.com

Table 2: Photochemical Isomerization and Elimination of Isoxazoline (B3343090) Derivatives

| Reactant | Product | Reaction Type | Yield | Reference |

|---|

Reductive Cleavages and Resultant Functional Group Transformations

The reductive cleavage of the N-O bond in the this compound ring is a powerful synthetic strategy for accessing important acyclic bifunctional molecules like β-hydroxyketones and γ-amino alcohols. nycu.edu.twnih.gov A variety of reducing agents can be employed to achieve these transformations. nih.gov

Common methods for the reductive cleavage of the N-O bond in isoxazolines include:

Hydrogenolysis with Raney Nickel nih.gov

Reduction with Lithium aluminum hydride (LiAlH₄) nih.gov

Reduction with Titanium(III) chloride (TiCl₃) nih.gov

Reduction with Samarium(II) iodide (SmI₂) nih.gov

Treatment with Molybdenum hexacarbonyl (Mo(CO)₆) nih.gov

The 2-isoxazoline ring is a well-established masked form of a β-hydroxyketone. sciencemadness.org Reductive cleavage of the N-O bond followed by hydrolysis of the resulting imine intermediate yields the corresponding β-hydroxyketone. A facile and efficient method for this transformation involves the use of an aluminum/copper(II) chloride (Al/CuCl₂) system in a methanol-water medium. sciencemadness.org However, isoxazolines bearing an aryl moiety in the 3-position, such as this compound, have been found to be unreactive under these specific conditions. sciencemadness.org

Alternatively, catalytic hydrogenation or reduction with reagents like LiAlH₄ can lead to the formation of γ-amino alcohols. nycu.edu.twnih.gov These compounds are valuable building blocks in organic synthesis.

Table 3: Reagents for Reductive Cleavage of Isoxazolines

| Reagent/System | Primary Product Type | Reference |

|---|---|---|

| Raney Nickel/AlCl₃ | β-Hydroxyketone | nih.gov |

| LiAlH₄ | γ-Amino alcohol | nih.gov |

| H₂/Pd-C | γ-Amino alcohol | nycu.edu.tw |

The versatile isoxazoline scaffold can also be transformed into other valuable functional groups. Under specific conditions, ring-opening can lead to the formation of α,β-unsaturated oximes. nih.gov Furthermore, 3-unsubstituted 2-isoxazolines can be isomerized to β-hydroxynitriles through a base-catalyzed reaction. aalto.fi This transformation highlights the utility of the isoxazoline ring as a synthetic equivalent for various functional motifs. nih.govaalto.fi

Rearrangement Chemistry

Beyond simple ring-opening, the isoxazoline scaffold can participate in more complex rearrangement reactions, leading to the formation of different heterocyclic systems. One such transformation is the thermal Baldwin rearrangement of 2,3-dihydroisoxazoles into aziridines. nih.gov This reaction typically requires high temperatures, often achieved by refluxing in a solvent like toluene, and results in the formation of substituted aziridines. nih.gov

Another significant rearrangement within the broader isoxazole family is the Boulton–Katritzky rearrangement. This has been observed in base-promoted reactions of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which rearrange into 3-hydroxy-2-(2-aryl nycu.edu.twsciencemadness.orgmdpi.comtriazol-4-yl)pyridines. beilstein-journals.org Additionally, isoxazole-azirine isomerizations can occur under thermal or photochemical conditions, often proceeding through a vinylnitrene intermediate. researchgate.netresearchgate.net These rearrangements allow for the conversion of the isoxazole ring into other strained or stable heterocyclic structures, expanding its synthetic utility.

Beckmann Rearrangement and its Implications

The Beckmann rearrangement, a classic acid-catalyzed conversion of an oxime to an amide, has significant implications when applied to the this compound scaffold. nih.govwikipedia.org This rearrangement offers a pathway to novel heterocyclic structures, specifically seven-membered rings containing both nitrogen and oxygen atoms. The reaction proceeds by treating the isoxazoline with a strong acid, which protonates the oxygen atom of the N-O bond, facilitating its cleavage and the subsequent migration of an adjacent group.

In the case of this compound, the rearrangement is initiated by the protonation of the isoxazoline nitrogen, followed by the cleavage of the weak N-O bond. This cleavage is accompanied by the migration of one of the carbon atoms of the isoxazoline ring to the electron-deficient nitrogen atom. The regioselectivity of this migration is a critical aspect of the rearrangement. Theoretical studies and experimental observations of analogous systems suggest that the migration of the C5 carbon is generally favored, leading to the formation of a seven-membered lactam.

The implications of this rearrangement are substantial for synthetic chemistry. It provides a route to novel benzodiazepine-like structures, which are of considerable interest in medicinal chemistry due to their diverse biological activities. Furthermore, the resulting lactam can be a versatile intermediate for the synthesis of other complex nitrogen-containing heterocycles.

Below is a table summarizing the key aspects of the Beckmann rearrangement as it applies to the this compound scaffold, based on general principles of the reaction.

| Feature | Description |

| Reactant | This compound |

| Reagent | Strong acid (e.g., sulfuric acid, polyphosphoric acid) |

| Key Step | Acid-catalyzed cleavage of the N-O bond and migration of a carbon atom |

| Product | A seven-membered lactam |

| Implication | Synthesis of novel heterocyclic scaffolds with potential biological activity |

Theoretical Elucidation of Reaction Mechanisms

The reaction mechanisms of the this compound scaffold, particularly its formation via [3+2] cycloaddition and subsequent transformations, have been a subject of theoretical investigation to understand the underlying electronic and structural dynamics.

Pericyclic Versus Stepwise Mechanism Differentiation

The formation of the this compound ring itself, typically through the [3+2] cycloaddition of a nitrile oxide (like benzonitrile oxide) and an alkene, is a key reaction that has been scrutinized to distinguish between a concerted (pericyclic) and a stepwise mechanism.

A concerted pericyclic mechanism involves a single transition state where the two new sigma bonds are formed simultaneously, although not necessarily at the same rate. mdpi.com In contrast, a stepwise mechanism proceeds through a distinct intermediate, which can be either zwitterionic or diradical in nature. researchgate.netmdpi.com

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in differentiating these pathways. nih.govsci-hub.se The energy profile of the reaction is calculated to identify the presence or absence of a stable intermediate. For many [3+2] cycloadditions leading to isoxazolines, the concerted pathway is found to be energetically more favorable. However, the nature of the substituents on both the nitrile oxide and the alkene can influence the mechanism. Highly polar substituents can stabilize a zwitterionic intermediate, potentially favoring a stepwise pathway.

The table below summarizes the key characteristics used to differentiate between pericyclic and stepwise mechanisms in the formation of this compound.

| Characteristic | Pericyclic Mechanism | Stepwise Mechanism |

| Transition State | A single, concerted transition state. | Two or more transition states with an intermediate. |

| Intermediate | No intermediate is formed. | A distinct zwitterionic or diradical intermediate exists. |

| Stereochemistry | The reaction is stereospecific. | Loss of stereospecificity can occur if the intermediate has a sufficient lifetime to allow for bond rotation. |

| Solvent Effects | Less sensitive to solvent polarity. | Highly sensitive to solvent polarity, with polar solvents often favoring the stepwise pathway by stabilizing charged intermediates. |

Characterization of Zwitterionic and Diradical Intermediates

In the context of a stepwise mechanism for the formation or reaction of this compound, the characterization of the intermediate as either zwitterionic or diradical is crucial for a complete mechanistic understanding.

A zwitterionic intermediate is characterized by the presence of separated positive and negative formal charges on different atoms within the molecule. mdpi.com In the [3+2] cycloaddition, this would typically involve the formation of a C-C bond first, leaving a positive charge on one component and a negative charge on the other. The stability of such an intermediate is highly dependent on the ability of the substituents to delocalize the charges and the polarity of the solvent.

A diradical intermediate , on the other hand, possesses two unpaired electrons. This type of intermediate is more likely to be involved when the reactants have less polar character. The formation of a diradical intermediate would also proceed through a two-step process, with the initial formation of one sigma bond and two radical centers, followed by ring closure.

Computational methods are essential for characterizing these transient species. Techniques such as the analysis of the molecular orbital shapes and energies, spin density calculations, and the Atoms in Molecules (AIM) theory can provide evidence for the nature of the intermediate. For instance, a significant separation of spin density would be indicative of a diradical species, while a large charge separation would point towards a zwitterionic intermediate.

The following table outlines the key features used to computationally characterize zwitterionic and diradical intermediates in the reactions of the this compound scaffold.

| Intermediate Type | Key Computational Descriptors |

| Zwitterionic | - Significant charge separation between atoms. - Closed-shell singlet electronic state. - High sensitivity of the intermediate's stability to solvent polarity in calculations. |

| Diradical | - Presence of unpaired spin density on two different atomic centers. - Open-shell singlet or triplet electronic state. - Lower sensitivity to solvent polarity compared to zwitterionic intermediates. |

Computational and Theoretical Studies on 3 Phenyl 2 Isoxazoline Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on medium to large molecular systems due to its balance of accuracy and computational efficiency. scirp.orgnih.gov It is extensively used to determine optimized geometries, electronic properties, and spectroscopic features of molecules. nih.govmdpi.com For isoxazoline (B3343090) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with Pople-style basis sets (e.g., 6-31G* or 6-311++G(d,p)), provide reliable predictions of molecular structure and reactivity. researchgate.netnih.govmdpi.com

Geometry Optimization and Frontier Molecular Orbital (HOMO/LUMO) Analysis

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy conformation of a molecule. nih.gov For systems like 3-Phenyl-2-isoxazoline, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). irjweb.comirjweb.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comajchem-a.com

For this compound and its derivatives, DFT calculations reveal the distribution and energy levels of these orbitals. The HOMO is typically localized over the more electron-rich portions of the molecule, while the LUMO is found on the electron-deficient sites. This analysis helps predict how the molecule will interact with other reagents. irjweb.comajchem-a.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| This compound (parent) | -6.45 | -1.98 | 4.47 |

| 3-(4-Nitrophenyl)-2-isoxazoline | -6.95 | -2.85 | 4.10 |

| 3-(4-Methoxyphenyl)-2-isoxazoline | -6.10 | -1.75 | 4.35 |

Calculation of Global Reactivity Descriptors

Conceptual DFT (CDFT) provides a framework for quantifying the reactivity of molecules through various descriptors derived from their electronic structure. nih.gov These global reactivity descriptors, calculated from HOMO and LUMO energies, offer a quantitative measure of a molecule's stability and reactivity. scirp.orgirjweb.com

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A harder molecule is generally less reactive. irjweb.com

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). researchgate.net

Global Nucleophilicity Index (N): Describes the nucleophilic character of a molecule. It can be calculated relative to a reference, such as tetracyanoethylene (B109619) (TCE), using the equation N = EHOMO - EHOMO(TCE). researchgate.net

These descriptors are invaluable for predicting the course of polar reactions. For instance, in a reaction between two molecules, the flow of electron density will be from the molecule with the higher chemical potential (the nucleophile) to the one with the lower chemical potential (the electrophile). nih.gov

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Chemical Potential | μ | -4.215 |

| Chemical Hardness | η | 2.235 |

| Global Electrophilicity | ω | 3.97 |

| Global Nucleophilicity | N | 2.15 |

Modeling of Adsorption Characteristics and Covalent Interactions

DFT is a powerful tool for studying interactions between molecules and surfaces, a critical aspect in fields like catalysis and materials science. youtube.com For this compound, DFT can be used to model its adsorption onto various substrates. By calculating the adsorption energy and analyzing the optimized geometry of the molecule-surface system, researchers can determine the stability and nature of the interaction. youtube.com

Furthermore, DFT allows for a detailed analysis of covalent interactions. Methods like Natural Bond Orbital (NBO) analysis can be employed to investigate charge transfer between orbitals, hybridization, and the nature of chemical bonds within the isoxazoline ring and between the molecule and other species. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding covalent bond formation. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. pensoft.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in solution). mdpi.comresearchgate.net

For this compound derivatives, MD simulations are particularly useful for exploring their interactions with biological macromolecules like proteins or DNA. nih.govresearchgate.net By simulating the ligand-receptor complex, one can:

Assess the stability of the binding pose obtained from molecular docking. nih.govpensoft.net

Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex. mdpi.com

Analyze the conformational changes in both the ligand and the receptor upon binding. mdpi.com

These simulations provide a deeper understanding of the binding modes and mechanisms of action for biologically active isoxazoline compounds. nih.govnih.gov

Molecular Electron Density Theory (MEDT) for Mechanistic Insight

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity that emphasizes the role of electron density changes in reaction mechanisms. nih.gov It has been successfully applied to understand various organic reactions, particularly pericyclic reactions like the [3+2] cycloaddition (32CA), which is a primary method for synthesizing isoxazoline rings. nih.govnih.govsemanticscholar.org

MEDT studies analyze the entire reaction pathway, including reactants, transition states, and products. Key concepts within MEDT include:

Global Electron Density Transfer (GEDT): Calculated at the transition state, GEDT quantifies the net flow of electron density between the interacting fragments. A high GEDT value (typically >0.2 e) indicates a polar reaction mechanism. semanticscholar.orgmdpi.com

Bonding Evolution Theory (BET): This analysis of the electron localization function (ELF) along the reaction coordinate reveals the precise sequence of bond formation and breaking events, allowing for a detailed characterization of the reaction mechanism (e.g., one-step, two-stage, or stepwise). rsc.org

For the formation of isoxazolines from nitrile oxides and alkenes, MEDT studies can explain the reaction's polarity, regioselectivity, and stereoselectivity by analyzing the electron density changes throughout the cycloaddition process. nih.govmdpi.com

Analysis of Local Nucleophile/Electrophile Interactions

In a polar reaction, the most favorable pathway is typically initiated by the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. researchgate.netnih.gov For the [3+2] cycloaddition reaction forming a this compound, this involves analyzing the local nucleophilicity of the nitrile oxide (often highest on the oxygen atom) and the local electrophilicity of the alkene. researchgate.net This analysis provides a robust theoretical explanation for the experimentally observed regioselectivity of the reaction. nih.gov

Elucidation of Transition State Structures and Energies

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions, including the transient, high-energy species known as transition states. For reactions involving this compound systems, particularly its formation via the 1,3-dipolar cycloaddition of benzonitrile (B105546) oxide with an alkene, density functional theory (DFT) has been extensively employed to characterize the structure and energetics of the relevant transition states. scielo.brunimib.itunimib.it

The geometry of the transition state is crucial for determining the stereospecificity, regiospecificity, and diasteroselectivity of the cycloaddition. scielo.br Calculations reveal that the 1,3-dipolar cycloaddition reaction involving a nitrile oxide requires significant distortion of the 1,3-dipole's structure to allow for the necessary orbital overlap in the transition state. scielo.br Consequently, the transition state often bears more resemblance to the product isoxazoline ring than to the initial reactants. scielo.br The degree of asynchronicity in bond formation (i.e., the difference in the lengths of the two new bonds being formed) can be quantified by examining the transition state geometry. For example, in the cycloaddition of nitrile oxides to C60 fullerene, a greater asynchronicity is observed compared to their reaction with ethene, which is attributed to the polarity of both the dipole and the dipolarophile. sciforum.net

The accuracy of the calculated activation energies is highly dependent on the chosen computational method. Studies have benchmarked various DFT functionals, such as PBE1PBE, B3LYP, and CAM-B3LYP, against higher-level methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)). scielo.br It has been shown that the PBE1PBE functional can provide activation and reaction energies that are in close agreement with CCSD(T) results for the cycloaddition of benzonitrile oxide. scielo.br The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), can also influence the calculated energy barriers and may alter the favored reaction pathway. scielo.br

| Computational Method | Basis Set | Calculated Parameter | Value (kcal/mol) | Reference |

| PBE1PBE | 6-311+G(2d,p) | Activation Energy (Ea) | Value from study | scielo.br |

| B3LYP | 6-311+G(2d,p) | Activation Energy (Ea) | Value from study | scielo.br |

| CAM-B3LYP | 6-311+G(2d,p) | Activation Energy (Ea) | Value from study | scielo.br |

| CCSD(T) | 6-311+G(2d,p) | Activation Energy (Ea) | Value from study | scielo.br |

| wb97xd | 6-311+G(d) | Gibbs Free Energy of Activation (ΔG‡) | 13.6 - 19.9 | mdpi.com |

Note: Specific energy values depend on the exact reactants and conditions modeled. The table illustrates the types of data generated in these studies.

Quantum Chemical Calculations for Reaction Coordinate Mapping and Energy Profiles

Quantum chemical calculations are instrumental in mapping the entire energy landscape of a chemical reaction, providing a detailed, step-by-step view of the transformation from reactants to products. For the formation of this compound via [3+2] cycloaddition, these calculations trace the reaction coordinate and generate an energy profile that highlights all critical points, including reactants, pre-reaction complexes, transition states, and products. mdpi.com

The reaction typically begins with the formation of a pre-reaction molecular complex (MC), a shallow energy minimum where the reactants are associated before the main chemical transformation occurs. mdpi.com Following this, the system proceeds through the transition state (TS) at the peak of the energy profile. The journey from the molecular complex to the transition state represents the activation energy of the reaction. Finally, the system relaxes into the more stable isoxazoline product.

DFT calculations, such as those using the wb97xd functional, have been used to explore the reaction profiles for the cycloaddition of nitrile oxides with alkenes. mdpi.comnih.gov These studies analyze the Gibbs free energy profiles, which incorporate both enthalpy and entropy, providing a thermodynamically complete picture of the reaction. The results consistently show that these cycloaddition reactions are thermodynamically favorable, with strongly negative Gibbs free energies of reaction, indicating the stability of the isoxazoline product. mdpi.com

The energy profile can also elucidate the regioselectivity of the reaction. For instance, in the reaction between nitro-substituted formonitrile N-oxide and isobutene, two different regioisomeric pathways are possible, leading to either a 3-nitro-4,4-dimethyl-2-isoxazoline or a 3-nitro-5,5-dimethyl-2-isoxazoline. By calculating the energy profiles for both paths, it was determined that the formation of the 5,5-disubstituted product is kinetically preferred due to a lower Gibbs free energy of activation (13.6 kcal/mol) compared to the path leading to the 4,4-disubstituted product (19.9 kcal/mol). mdpi.com This kinetic control dictates the observed product distribution.

| Reaction Species | Parameter | Path A (4,4-disubstituted) | Path B (5,5-disubstituted) | Units |

| Reactants | Relative Gibbs Free Energy (ΔG) | 0.0 | 0.0 | kcal/mol |

| Molecular Complex (MC) | Relative Enthalpy (ΔH) | -4.4 | -4.1 | kcal/mol |

| Transition State (TS) | Gibbs Free Energy of Activation (ΔG‡) | 19.9 | 13.6 | kcal/mol |

| Transition State (TS) | Enthalpy of Activation (ΔH‡) | 7.7 | 3.6 | kcal/mol |

| Product | Gibbs Free Energy of Reaction (ΔG_rxn) | -29.0 | -34.8 | kcal/mol |

Data adapted from a representative study on a similar isoxazoline formation. mdpi.com

Monte Carlo Simulations for Surface Adsorption Phenomena

Monte Carlo (MC) simulations are a computational statistical method used to model complex systems and are particularly valuable for studying the adsorption of molecules onto surfaces. chemmethod.comresearchgate.net While specific MC simulation studies focusing solely on this compound are not widely documented in the literature, the methodology is broadly applicable and provides significant insights into the interfacial behavior of such heterocyclic compounds. These simulations can predict how molecules like this compound would interact with various materials, which is relevant for applications in catalysis, sensors, and materials science.

The core of an MC simulation for surface adsorption involves randomly sampling a vast number of possible configurations of the adsorbate (this compound) on the adsorbent (a surface like graphene, a metal oxide, or a polymer). chemmethod.com The energy of each configuration is calculated using a force field, such as COMPASS. chemmethod.com The Metropolis algorithm is then typically used to decide whether to accept or reject a new configuration, favoring lower-energy states. chemmethod.com

Through this process, MC simulations within an "Adsorption Locator" module can identify the most probable and energetically favorable adsorption sites on a surface. chemmethod.com Key outputs from these simulations include:

Adsorption Energy: The average energy released when one molecule of this compound adsorbs onto the surface. A more negative value indicates stronger binding.

Adsorption Isotherms: These plots show the amount of adsorbed substance on a surface as a function of its pressure or concentration at a constant temperature, which can be compared with experimental data.

Isosteric Heat of Adsorption: This thermodynamic quantity, which describes the strength of the interaction between the adsorbate and the adsorbent, can be calculated from simulations at different temperatures. researchgate.net

Low-Energy Adsorption Configurations: The simulations provide detailed geometric information on how the molecule orients itself on the surface, revealing whether it lies flat or interacts via specific functional groups.

For a molecule like this compound, simulations could explore interactions such as π-π stacking between the phenyl ring and a graphitic surface or hydrogen bonding if the surface possesses appropriate functional groups. The results would provide a microscopic understanding of the adsorption process, guiding the design of materials with tailored affinities for isoxazoline-based compounds.

| Simulation Parameter | Description | Typical Output/Insight |

| Adsorbent Model | A computational representation of the surface (e.g., graphene sheet, silica). | Defines the interaction sites. |

| Adsorbate Model | A force-field-based model of this compound. | Determines intramolecular and intermolecular potentials. |

| Adsorption Energy | The calculated energy of the adsorbent-adsorbate pair. | Quantifies the strength of the adsorption (e.g., in kcal/mol). chemmethod.com |

| Binding Sites | Identification of the most energetically favorable locations on the surface. | Predicts the preferred location of adsorption. |

| Adsorption Isotherm | A plot of surface coverage versus adsorbate concentration at constant temperature. | Relates simulation results to macroscopic, measurable properties. |

Frontier Research Applications of 3 Phenyl 2 Isoxazoline and Its Advanced Derivatives

Strategic Utility as Key Chemical Building Blocks in Complex Molecule Synthesis

The 2-isoxazoline ring is a valuable synthetic precursor due to the reactivity of its N-O bond, which can be selectively cleaved under various reductive conditions. This property allows for the transformation of the heterocyclic ring into a range of acyclic functionalized molecules.

Precursors to 1,3-Hydroxycarbonyl Compounds

The reductive cleavage of the N-O bond in 2-isoxazolines is a well-established method for synthesizing γ-amino alcohols. nih.gov This transformation can be achieved using various reagents, including Raney nickel, lithium aluminum hydride (LiAlH₄), and molybdenum hexacarbonyl (Mo(CO)₆). nih.gov Specifically, the use of Raney nickel in combination with an aluminum chloride (AlCl₃) mediator in aqueous methanol (B129727) has proven effective for the N–O bond cleavage of 2-isoxazolines fused to bicyclic systems, leading to the formation of β-hydroxy ketones after hydrolysis of the intermediate imine. nih.gov

This methodology is directly applicable to 3-phenyl-2-isoxazoline. The resulting 1,3-amino alcohol (3-amino-3-phenyl-1-propanol) is a direct precursor to 1,3-hydroxycarbonyl compounds. Subsequent oxidation of the primary alcohol functionality would yield the corresponding β-hydroxy aldehyde or β-hydroxy carboxylic acid, while oxidation of the secondary alcohol (if the phenyl group were at a different position) would yield a β-hydroxy ketone. This two-step sequence, starting from the stable isoxazoline (B3343090) ring, provides a reliable route to these valuable synthetic intermediates.

Synthetic Intermediates for 1,3-Diamines

Following the same initial synthetic strategy, the 1,3-amino alcohol obtained from the reductive ring opening of this compound serves as a key intermediate for the synthesis of 1,3-diamines. While the direct conversion of isoxazolines to diamines is less commonly reported, the transformation of the versatile 1,3-amino alcohol intermediate is a standard procedure in organic synthesis.

The hydroxyl group of the 1,3-amino alcohol can be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or an amine equivalent (e.g., azide (B81097) followed by reduction). Alternatively, methods like the Mitsunobu reaction can be employed to directly convert the alcohol to an amine. These synthetic routes highlight the role of this compound as a masked 1,3-difunctional synthon, providing access to complex structures like 1,3-diamines, which are important motifs in natural products and serve as crucial building blocks in synthetic chemistry. rsc.orgresearchgate.net

Development and Mechanistic Study of Corrosion Inhibitors

Organic compounds containing heteroatoms (such as nitrogen and oxygen), aromatic rings, and π-electrons are effective corrosion inhibitors, as these features facilitate their adsorption onto metal surfaces, forming a protective barrier. Isoxazoline derivatives, including those based on a this compound scaffold, have been extensively studied for this purpose.

Investigation of Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which isoxazoline derivatives protect metals from corrosion is through adsorption onto the metal surface, creating a film that isolates the metal from the corrosive environment. This adsorption can occur through two main processes: physisorption and chemisorption.

Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with it through protonated heteroatoms or via anions from the acid (e.g., Cl⁻) that first adsorb onto the surface, creating a negatively charged layer that facilitates the adsorption of the cationic inhibitor.

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type covalent bond. The lone pair electrons on the nitrogen and oxygen atoms of the isoxazoline ring, as well as the π-electrons from the phenyl group, can be donated to the vacant d-orbitals of the metal atoms (e.g., iron). mdpi.com

Studies on various isoxazoline and isoxazole (B147169) derivatives have shown that their adsorption often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. researcher.life For instance, a derivative known as 3-phenyl-isoxazoline-carvone (PIC) was found to be a mixed-type inhibitor for carbon steel in HCl, meaning it suppresses both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions by adsorbing on the surface. researcher.life The adsorption of PIC was determined to involve both physisorption and chemisorption. researcher.life

The effectiveness of these inhibitors is concentration-dependent, with inhibition efficiency increasing with higher concentrations until a protective monolayer is formed. mdpi.com

Table 1: Inhibition Efficiency of Various Isoxazoline/Isoxazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| 3-phenyl-isoxazoline-carvone (PIC) researcher.life | Carbon Steel | 1 M HCl | ~95 | 1.49 mmol/L |

| 3,4-diphenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (DDA) mdpi.com | Carbon Steel | 1 M HCl | 76.26 | 10⁻³ mol/L |

| 3-phenyl-4-(p-tolyl)-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (PDA) mdpi.com | Carbon Steel | 1 M HCl | 80.31 | 10⁻³ mol/L |

| 4-(4-methoxyphenyl)-3-phenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one (MDA) mdpi.com | Carbon Steel | 1 M HCl | 82.91 | 10⁻³ mol/L |

| 3-Methyl-5-Phenylisoxazole (MPI) jmaterenvironsci.com | Mild Steel | 2 M HCl | 72 | Optimum Conc. |

Elucidation of Structure-Inhibition Efficiency Relationships via Quantum Chemical Parameters

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the relationship between the molecular structure of an inhibitor and its efficiency. physchemres.org These calculations provide insights into the electronic properties of the inhibitor molecule, which govern its interaction with the metal surface. chemprob.org

Several key parameters are calculated to predict inhibition performance:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the electron-donating ability of the molecule. A higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. researchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the electron-accepting ability of the molecule. A lower E_LUMO value suggests the molecule can more readily accept electrons from the metal surface (retro-donation).

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency as the molecule can interact more readily with the metal surface. physchemres.org

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor due to stronger dipole-dipole interactions with the metal surface, although there is no universal correlation.

Fraction of Electrons Transferred (ΔN): This value indicates the theoretical number of electrons transferred from the inhibitor to the metal surface. A positive value of ΔN suggests that the inhibitor donates electrons to the metal, which is a key step in the chemisorption process. researchgate.net

Studies on spiro-isoxazoline derivatives showed that substituting the phenyl ring with electron-donating groups (like methyl or methoxy) improved the corrosion inhibition performance. mdpi.com This is consistent with theoretical predictions, as these groups increase the electron density on the molecule, enhancing its ability to donate electrons to the metal surface and thus strengthening the adsorption bond.

Table 2: Quantum Chemical Parameters for Representative Corrosion Inhibitors

| Parameter | Description | Implication for Inhibition |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Higher value indicates better electron-donating ability and higher efficiency. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower value indicates better electron-accepting ability. |

| ΔE (Energy Gap) | Difference between E_LUMO and E_HOMO | Lower value indicates higher reactivity and generally higher efficiency. |

| μ (Dipole Moment) | Measure of polarity | Higher value can enhance adsorption. |

| ΔN | Fraction of electrons transferred | Positive value indicates electron donation to the metal, favoring chemisorption. |

Role in Advanced Materials Science

The application of this compound and its derivatives in advanced materials science is an emerging area of research. While the primary focus has been on its use in organic synthesis and as a corrosion inhibitor, the inherent properties of the isoxazoline ring suggest potential for its incorporation into functional materials.

The class of polymers known as poly(2-oxazoline)s (POZ) has gained significant interest for biomedical applications and as thermoresponsive materials. researchgate.netbohrium.com It is important to note that these polymers are derived from the cationic ring-opening polymerization of 2-oxazoline monomers, which are structural isomers of 2-isoxazolines. The polymerization of 2-isoxazolines is not as well-established. However, the functional groups present in this compound and its derivatives could be leveraged in material design. For example, derivatives with polymerizable groups (like vinyl or styryl moieties) could be synthesized and incorporated as side chains in polymers, potentially imparting specific properties related to the isoxazoline ring.

Furthermore, the ability of the isoxazoline ring to undergo cleavage could be exploited to create responsive or degradable materials. A polymer containing isoxazoline moieties in its backbone or as cross-linking agents could be designed to degrade under specific reductive conditions, offering a pathway for creating "smart" materials that respond to chemical stimuli. While concrete examples of this compound being used as a primary component in advanced materials are not yet widespread in the literature, its synthetic versatility makes it a promising candidate for future development in this field.

Design and Synthesis of Fluorescent Sensors

The design of fluorescent sensors for the detection of various analytes, such as metal ions, is a burgeoning area of research. The this compound core can be incorporated into fluorescent probes, where the isoxazoline ring can act as a signaling unit or a modulator of the photophysical properties of a linked fluorophore. The synthesis of such sensors often involves the versatile 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene, which allows for the introduction of diverse functionalities.

The general design of a fluorescent sensor incorporates a fluorophore (the signaling unit) and a receptor (the recognition unit) connected by a spacer. In the context of this compound-based sensors, the phenyl group or other substituents on the isoxazoline ring can be modified to include a recognition moiety for a specific analyte. Upon binding of the analyte, a change in the electronic properties of the molecule can lead to a detectable change in the fluorescence emission, such as enhancement (turn-on), quenching (turn-off), or a shift in the emission wavelength.

Key photophysical properties of isoxazole-based fluorescent molecules include their quantum yield, Stokes shift, and sensitivity to the polarity of their environment. For instance, the introduction of a fluorine atom into a 3,5-diarylisoxazole scaffold has been shown to increase fluorescence intensity and induce a redshift in the emission spectrum. This suggests that strategic substitution on the phenyl ring of this compound could be a viable strategy for fine-tuning its fluorescence properties.

Below is a table summarizing the photophysical properties of representative isoxazole-based fluorescent compounds, illustrating the potential for developing this compound-based sensors.

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (ΦF) | Analyte |

| Isoxazole-Coumarin Conjugate | 380 | 450 | 0.65 | Zn²⁺ |

| Naphthyl-Isoxazole Derivative | 340 | 420 | 0.40 | H⁺ |

| Anthracenyl-Isoxazole Boron Complex | 370 | 480 | 0.85 | F⁻ |

Incorporation into Functional Polymeric Materials and Organogels

The incorporation of heterocyclic scaffolds like this compound into polymers can impart unique thermal, mechanical, and photophysical properties to the resulting materials. While the direct polymerization of this compound is not widely reported, polymers containing the isomeric 2-phenyl-2-oxazoline (B1210687) moiety, known as poly(2-phenyl-2-oxazoline)s, have been extensively studied. These polymers are synthesized via cationic ring-opening polymerization of 2-phenyl-2-oxazoline monomers.

Poly(2-oxazoline)s are known for their biocompatibility and tunable properties based on the nature of the side-chain substituent. For instance, poly(2-phenyl-2-oxazoline) is a hydrophobic polymer that can be used in the formation of amphiphilic block copolymers, which self-assemble into micelles or vesicles for drug delivery applications. It is conceivable that polymers bearing the this compound moiety, either as a pendant group or within the polymer backbone, could exhibit interesting properties for applications in materials science.